molecular formula C9H17NO3 B8076906 (R)-tert-Butyl pyrrolidin-3-yl carbonate

(R)-tert-Butyl pyrrolidin-3-yl carbonate

Cat. No.: B8076906
M. Wt: 187.24 g/mol
InChI Key: MHHUNAAJPVNROX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl pyrrolidin-3-yl carbonate is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

The synthesis of ®-tert-Butyl pyrrolidin-3-yl carbonate typically involves the reaction of ®-pyrrolidin-3-ol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity of the product.

Industrial production methods for ®-tert-Butyl pyrrolidin-3-yl carbonate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

®-tert-Butyl pyrrolidin-3-yl carbonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The carbonate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols or amines.

Scientific Research Applications

®-tert-Butyl pyrrolidin-3-yl carbonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl pyrrolidin-3-yl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, or other proteins in the body. These interactions can modulate various biological processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific bioactive molecules derived from ®-tert-Butyl pyrrolidin-3-yl carbonate.

Comparison with Similar Compounds

®-tert-Butyl pyrrolidin-3-yl carbonate can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler structure without the carbonate group, used widely in organic synthesis and medicinal chemistry.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine, known for its use in pharmaceuticals.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in the synthesis of various bioactive molecules.

Biological Activity

(R)-tert-Butyl pyrrolidin-3-yl carbonate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine structure, which is a five-membered ring containing one nitrogen atom. The presence of the tert-butyl group and the carbonate moiety contributes to its chemical properties, influencing both solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent. Key areas of focus include:

  • Antitumor Activity : Preliminary studies have indicated that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
  • Anti-inflammatory Effects : Research has suggested that certain pyrrolidine derivatives possess anti-inflammatory properties, potentially through modulation of inflammatory pathways. This could be relevant in the context of diseases characterized by chronic inflammation .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on human cancer cell lines. The results demonstrated that this compound exhibited a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting moderate activity .

Cell LineIC50 (µM)
HeLa85
CaCo-290
3T3-L195
H9c2100

Case Study 2: Anti-inflammatory Activity

In another investigation, compounds derived from this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting that these compounds could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or the tert-butyl group can significantly impact its efficacy and selectivity.

Key Findings:

  • Substituent Effects : Variations in substituents on the nitrogen atom can enhance or diminish biological activity. For example, adding electron-withdrawing groups may increase cytotoxicity against certain cancer cell lines.
  • Ring Modifications : Alterations to the ring structure can affect solubility and membrane permeability, crucial factors for drug development.

Properties

IUPAC Name

tert-butyl [(3R)-pyrrolidin-3-yl] carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)12-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHUNAAJPVNROX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)O[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.